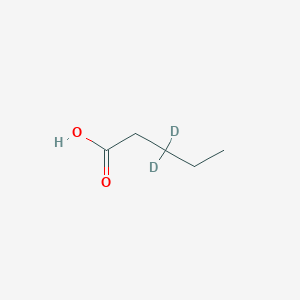
Pentanoic-3,3-D2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic-3,3-D2 acid: β-Dideuteropentanoic acid , is an organic compound with the molecular formula C5H8D2O2. This compound is a deuterated form of pentanoic acid, where two hydrogen atoms are replaced by deuterium atoms. It is a colorless, oily liquid at room temperature and is slightly soluble in water and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentanoic-3,3-D2 acid can be synthesized through the reaction of pentanoic acid with deuterium oxide (D2O) under specific conditions. The process involves the exchange of hydrogen atoms with deuterium atoms. Another method involves the reaction of 2-(propyl-1,1-d2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure high yield and purity. The process requires careful handling of deuterium compounds and adherence to safety protocols to avoid contamination and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pentanoic-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated carboxylic acids.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pentanoic-3,3-D2 acid is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for labeling and quantitative analysis of other compounds .
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules and to study metabolic pathways .
Medicine: Deuterated compounds like this compound are used in drug development to study the pharmacokinetics and metabolism of drugs .
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications .
Wirkmechanismus
The mechanism of action of Pentanoic-3,3-D2 acid involves the incorporation of deuterium atoms into target molecules, which can alter their physical and chemical properties. Deuterium atoms have a higher mass than hydrogen atoms, which can affect reaction rates and stability. This property is utilized in various applications, including NMR spectroscopy and metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Pentanoic acid: The non-deuterated form of Pentanoic-3,3-D2 acid.
2-(Propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid: Another deuterated derivative of pentanoic acid.
Uniqueness: this compound is unique due to the specific placement of deuterium atoms at the 3,3 positions, which can significantly alter its physical and chemical properties compared to other deuterated and non-deuterated forms of pentanoic acid .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
104.14 g/mol |
IUPAC-Name |
3,3-dideuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2 |
InChI-Schlüssel |
NQPDZGIKBAWPEJ-SMZGMGDZSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)CC(=O)O |
Kanonische SMILES |
CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















